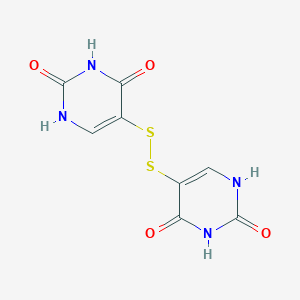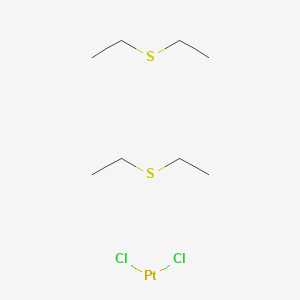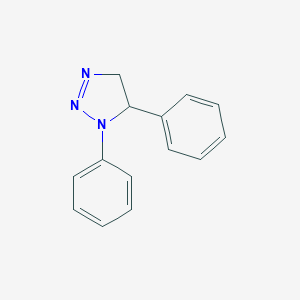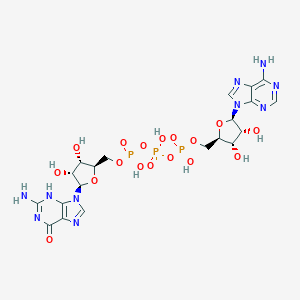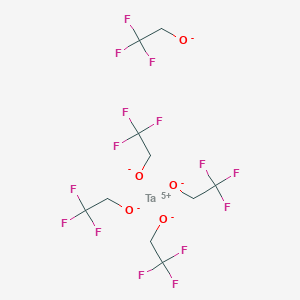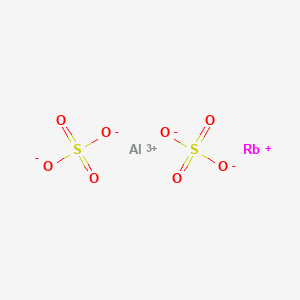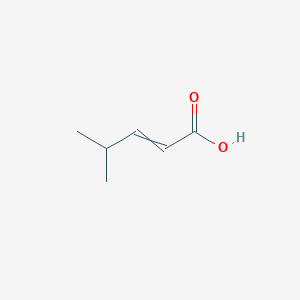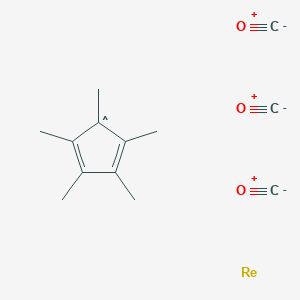
Pentamethylcyclopentadienylrhenium tricarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylcyclopentadienylrhenium tricarbonyl is an organometallic compound with the linear formula [(CH3)5C5]Re(CO)3 . It is an off-white powder and is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The compound has a molecular weight of 405.46 g/mol . Its exact mass and monoisotopic mass are both 406.058 g/mol . The IUPAC name for the compound is carbon monoxide; 1,2,3,4,5-pentamethylcyclopentane; rhenium .Physical And Chemical Properties Analysis
Pentamethylcyclopentadienylrhenium tricarbonyl appears as an off-white powder . It has a melting point of 149-151 °C . The solubility of the compound in water is not available .Applications De Recherche Scientifique
Anticancer Applications
Rhenium tricarbonyl complexes, including Pentamethylcyclopentadienylrhenium tricarbonyl, are being identified and highlighted as promising cancer theranostics . These complexes are endowed with the ability to detect and annihilate cancer cells in the body . This is attributed to the amazing photophysical properties of rhenium complexes together with their ability to selectively attack different organelles in cancer cells . For instance, the Re16 complexes exhibited higher cytotoxicity in the MCF and PC3 cell lines .
Photosensitisers for Cancer Therapy
Rhenium (I) tricarbonyl complexes are emerging as a new generation of metal-based photosensitisers for photodynamic therapy . Photodynamic therapy (PDT) is a significant complementary or alternative approach for cancer treatment . PDT drugs act as photosensitisers, which upon using appropriate wavelength light and in the presence of molecular oxygen, can lead to cell death .
Antibiotic Properties
Apart from anticancer properties, rhenium tri- and dicarbonyl complexes also exhibit antibiotic properties . These complexes have been studied in terms of their structural variations and in vitro efficacy .
Theranostics
Rhenium-based complexes are being identified as promising cancer theranostics . Theranostics is a field of medicine which combines specific targeted therapy based on specific targeted diagnostic tests. In this case, rhenium complexes are used to detect and treat cancer cells in the body .
Drug Combination Study
Rhenium (I) complexes are also being studied in conjunction with other drugs to overcome the limitation of such complexes, which generally absorb short wavelengths .
Nanomedicine
Rhenium (I) complexes are being used in the field of nanomedicine . Nanomedicine is the medical application of nanotechnology, and rhenium complexes are being used to develop new treatments and therapies .
Photothermal Therapy
Rhenium (I) complexes are also being used in photothermal therapy . Photothermal therapy is a type of treatment that uses light to increase the temperature in specific areas of the body to treat various conditions, including cancer .
Two-Photon PDT
Rhenium (I) complexes are being used in the advancement of two-photon photodynamic therapy . Two-photon PDT is a type of photodynamic therapy that uses two photons of lower energy instead of one photon of high energy .
Safety and Hazards
Propriétés
InChI |
InChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZUPTPNMRTTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15O3Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylcyclopentadienylrhenium tricarbonyl | |
CAS RN |
12130-88-0 |
Source


|
| Record name | Pentamethylcyclopentadienylrhenium tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

